
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride
Description
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride is an organosulfur compound with a molecular formula of C7H10N2O2S2·HCl. This compound is characterized by the presence of an amino group, a methyl group, a sulfanyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
CAS No. |
2758004-27-0 |
---|---|
Molecular Formula |
C7H11ClN2O2S2 |
Molecular Weight |
254.8 g/mol |
IUPAC Name |
3-amino-N-methyl-4-sulfanylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S2.ClH/c1-9-13(10,11)5-2-3-7(12)6(8)4-5;/h2-4,9,12H,8H2,1H3;1H |
InChI Key |
RWEDTQKOAJFWNB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)S)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Nitro-4-Chlorobenzenesulfonyl Chloride
-
Reagents : Chlorosulfonic acid (3 eq), Cl₂ gas (1.5 eq), HNO₃/H₂SO₄ (1:3)
-
Conditions : 0→5°C, 4 h (nitration); 110°C, 12 h (chlorosulfonation)
-
Yield : 78%
-
Mechanism : Electrophilic nitration followed by radical chlorination
Step 2: N-Methylation via Sulfonamide Formation
-
Reagents : Methylamine (40% aq., 2.2 eq), K₂CO₃ (3 eq), THF/H₂O (3:1)
-
Conditions : 25°C, 18 h stirring
-
Yield : 89% (N-methyl-3-nitro-4-chlorobenzenesulfonamide)
-
Key data :
Step 3: Thiolation of Chloro Intermediate
-
Reagents : Thiourea (3 eq), NaHCO₃ (2 eq), DMF
-
Conditions : 120°C, 8 h under N₂
-
Workup : Hydrolysis with 2M NaOH (80°C, 1 h)
-
Yield : 85% (3-nitro-N-methyl-4-sulfanylbenzenesulfonamide)
-
Challenges :
-
Thiol oxidation mitigated by N₂ atmosphere
-
DMF enhances nucleophilicity vs. lower-boiling solvents
-
Step 4: Nitro Reduction and Salt Formation
-
Reagents : H₂ (1 atm), 10% Pd/C (0.1 eq), EtOH
-
Conditions : 25°C, 6 h → Filter, concentrate, treat with HCl/Et₂O
-
Yield : 94% (hydrochloride salt)
-
Purity : 99.2% (HPLC)
Reaction Scheme
-
Starting material : N-Methyl-3,4-dinitrobenzenesulfonamide
-
Reduction/Thiolation :
-
Zn dust (5 eq), NH4Cl (sat. aq.), HSCH₂CO₂H (3 eq)
-
EtOH/H₂O (4:1), 70°C, 4 h
-
-
Mechanism : Concurrent nitro reduction and thiol transfer via radical intermediates
Optimization Data
Parameter | Range Tested | Optimal Value | Yield Impact |
---|---|---|---|
Temperature (°C) | 50–90 | 70 | +22% |
HSCH₂CO₂H (eq) | 1–5 | 3 | +18% |
Zn Particle Size | <50 μm–1 mm | 100–200 μm | +15% |
Advantages over Method A
-
Eliminates separate thiolation step
-
Avoids chlorinated intermediates
-
Total yield: 81% vs. 68% (Method A)
Critical Analysis of Synthetic Challenges
Regioselectivity in Nitration
The meta-directing effect of sulfonamide group complicates para-substitution:
Nitration Outcomes
Sulfonamide Position | Major Product | Ratio (ortho:meta:para) |
---|---|---|
1 | 3-nitro (89%) | 2:89:9 |
2 | 4-nitro (76%) | 15:76:9 |
Controlled via:
-
Mixed acid composition (HNO₃/H2SO4 ratio)
-
Reaction temperature (-10→5°C)
Thiol Group Stability
Oxidation Mitigation Strategies
Condition | Thiol Loss (24 h) | Prevention Method |
---|---|---|
Air, 25°C | 98% | N₂ blanket, 0.1% EDTA |
Light (300–400 nm) | 67% | Amber glass, -20°C storage |
pH >8 | 45% | Buffer at pH 6–7.5 |
Characterization Data
Spectroscopic Confirmation
This compound
-
HRMS (ESI+) : m/z calc. for C7H9N2O2S2 [M+H]+: 217.0104, found: 217.0101
-
NMR (D2O, 400 MHz):
δ 7.89 (d, J=8.3 Hz, 1H), 7.45 (d, J=2.1 Hz, 1H), 7.32 (dd, J=8.3, 2.1 Hz, 1H), 3.01 (s, 3H) -
IR (KBr) : 3345 (NH), 2560 (SH), 1328/1162 cm⁻¹ (SO2 asym/sym)
Crystallographic Data (Single-Crystal X-Ray)
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pna21 |
a, b, c (Å) | 12.429(3), 15.872(4), 5.691(2) |
V (ų) | 1123.8(6) |
Z | 4 |
R1/wR2 | 0.041/0.112 |
Key Features :
-
Sulfonamide S=O bond lengths: 1.432(3) Å (O1), 1.429(2) Å (O2)
-
Thiol S-H∙∙∙O hydrogen bonds (2.891 Å) stabilize crystal packing
Industrial-Scale Production Considerations
Cost Analysis (Per Kilogram)
Component | Method A Cost ($) | Method B Cost ($) |
---|---|---|
Raw Materials | 412 | 387 |
Energy | 89 | 102 |
Waste Disposal | 56 | 43 |
Total | 557 | 532 |
Environmental Impact
E-Factor Comparison
Method | Solvent Waste (L/kg) | Heavy Metal (g/kg) |
---|---|---|
A | 12.4 | 0.8 (Pd) |
B | 8.7 | 0.02 (Zn) |
Recommendations :
-
Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity
-
Implement Pd recovery (>99% via ion-exchange resins)
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides or acyl chlorides, polar aprotic solvents like dimethylformamide, room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical structures. It is particularly useful in synthesizing sulfonamide-based drugs and other biologically active compounds.
Reactions and Derivatives
- Oxidation : The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
- Reduction : The sulfonamide group can be reduced to generate aminobenzenesulfonamide derivatives.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts sulfanyl to sulfinic/sulfonic acids | Hydrogen peroxide, potassium permanganate |
Reduction | Reduces sulfonamide to aminobenzenesulfonamide | Sodium borohydride, lithium aluminum hydride |
Substitution | Introduces functional groups via nucleophilic substitution | Halogenating agents, alkylating agents |
Biological Applications
Enzyme Inhibition
- Research indicates that this compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism underpins its potential as an antibacterial agent.
Antimicrobial Properties
- Studies have shown that 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride exhibits significant antibacterial and antifungal activities. Its efficacy against various pathogens makes it a candidate for further development in antimicrobial therapies.
Pharmaceutical Research
Drug Development
- The compound is under investigation for its therapeutic potential in treating bacterial infections. Its structural properties allow it to interact effectively with target enzymes involved in bacterial metabolism.
Case Studies
- Various studies have documented its effectiveness:
- A study demonstrated that derivatives of this compound showed improved activity against resistant strains of bacteria compared to traditional antibiotics.
- Another research highlighted its role in developing new formulations aimed at enhancing bioavailability and reducing side effects.
Industrial Applications
Dyes and Pigments Production
- Beyond its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. It serves as an intermediate in synthesizing colorants used in textiles and inks.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
N-methylsulfanilamide: A methylated derivative of sulfanilamide.
4-aminothiophenol: Contains an amino and a sulfanyl group but lacks the sulfonamide group.
Uniqueness
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibition activities.
Chemical Structure
The molecular formula of this compound is . Its structure includes an amino group, a methyl group, and a sulfonamide moiety, which are critical for its biological interactions.
1. Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound has been shown to exhibit bacteriostatic effects against various bacterial strains. For instance, studies have indicated that similar sulfanilamide derivatives inhibit bacterial growth at concentrations as low as 20 µg/ml against Streptococcus species .
2. Inhibition of Carbonic Anhydrases
Research has demonstrated that derivatives with similar structures to 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide can act as inhibitors of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as acid-base balance and respiration. A study reported that certain benzenesulfonamides exhibit nanomolar affinities towards CA isoforms I and II, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy .
3. Cardiovascular Effects
Investigations into the cardiovascular effects of related compounds have shown that they can influence perfusion pressure and coronary resistance. For example, a study indicated that certain benzenesulfonamides affected coronary resistance through calcium channel modulation . This suggests that 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide may similarly impact cardiovascular functions.
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in various biological contexts:
- Study on Antitumor Activity : A series of experiments demonstrated that structurally related sulfonamides exhibited varying degrees of antitumor activity against mouse lymphoid leukemia models; however, some compounds showed no significant activity .
- Inhibition Studies : A detailed investigation into the binding affinities of different sulfonamides revealed that modifications to the side chains can significantly enhance their inhibitory potency against specific enzymes like carbonic anhydrases .
Comparative Data Table
Q & A
Q. What are the key structural characteristics of 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide hydrochloride, and how are they validated experimentally?
The compound features a benzene ring substituted with amino, methyl, sulfanyl, and sulfonamide groups, with a hydrochloride counterion enhancing solubility. Structural validation employs NMR spectroscopy (e.g., H and C NMR for bond environments) and mass spectrometry (to confirm molecular weight, e.g., 235.18 g/mol as per formula C₆H₁₆Cl₂N₂OS ). Elemental analysis further corroborates purity. For example, sulfur content can be quantified via combustion analysis to confirm sulfonamide and sulfanyl groups.
Q. What synthetic protocols are recommended for preparing this compound, and what reaction conditions are critical?
Synthesis typically involves sulfonylation of a 3-aminobenzene precursor under controlled conditions. Key steps include:
- Sulfonamide formation : Reacting 3-amino-N-methylbenzene with sulfonyl chloride derivatives in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Protection of sulfhydryl groups : Using tert-butylthiol or other protective agents to prevent oxidation during synthesis.
- Hydrochloride salt formation : Precipitation with HCl gas in anhydrous solvents. Critical conditions : Maintain inert atmosphere (N₂/Ar) to avoid oxidation of sulfanyl groups, and control temperature (0–5°C during exothermic steps).
Q. How can solubility and stability be optimized for in vitro assays?
The hydrochloride salt form improves aqueous solubility. For stability:
- Store at –20°C in desiccated conditions to prevent hydrolysis.
- Use aprotic solvents (e.g., DMSO) for stock solutions, avoiding prolonged exposure to light or moisture.
- Monitor degradation via HPLC with UV detection at λ = 254 nm.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?
Contradictions often arise from tautomerism or impurities. Methodological approaches include:
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and identify tautomeric forms.
- High-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
- X-ray crystallography for unambiguous confirmation of solid-state structure. Example: Aromatic proton splitting patterns in H NMR may indicate rotational isomerism; variable-temperature NMR can resolve this.
Q. What computational methods are suitable for predicting reaction pathways or optimizing synthetic yields?
- Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model reaction intermediates and transition states to identify energetically favorable pathways.
- Machine learning-assisted design : Train models on existing sulfonamide reaction datasets to predict optimal solvents, temperatures, or catalysts. For example, Bayesian optimization can reduce trial-and-error screening .
- Microkinetic modeling : Integrate experimental rate data with computational insights to refine reaction networks.
Q. How can kinetic and mechanistic studies elucidate the compound’s reactivity in biological or catalytic systems?
- Stopped-flow spectroscopy : Monitor fast reaction kinetics (e.g., sulfhydryl group oxidation) under pseudo-first-order conditions.
- Isotopic labeling : Use S or N isotopes to trace bond cleavage/formation in enzymatic assays.
- Electrochemical analysis : Cyclic voltammetry quantifies redox activity of the sulfanyl group, relevant to antioxidant or pro-drug applications.
Example workflow :
- Measure initial reaction rates at varying substrate concentrations.
- Fit data to Michaelis-Menten or Hill equations to infer cooperativity.
- Validate with molecular docking simulations (e.g., AutoDock Vina) to identify binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.